An In-Depth Technical Guide to (2S)-4,4-Dimethyl-pyroglutamic Acid: A Chiral Building Block with Therapeutic Potential
An In-Depth Technical Guide to (2S)-4,4-Dimethyl-pyroglutamic Acid: A Chiral Building Block with Therapeutic Potential
Introduction: The Significance of Pyroglutamic Acid and its Analogs in Medicinal Chemistry
Pyroglutamic acid, a cyclic derivative of glutamic acid, represents a privileged scaffold in the design and synthesis of novel therapeutic agents. Its rigidified cyclic structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. The naturally occurring (2S)-enantiomer serves as a versatile chiral starting material for the asymmetric synthesis of a wide array of bioactive molecules, including potent enzyme inhibitors and central nervous system (CNS) modulators.
This technical guide focuses on a specific, synthetically valuable derivative: (2S)-4,4-Dimethyl-pyroglutamic Acid . The introduction of a gem-dimethyl group at the C4 position of the pyroglutamate ring is a strategic modification that can profoundly influence the molecule's physicochemical properties and biological activity. The gem-dimethyl effect often leads to increased metabolic stability, enhanced lipophilicity, and altered conformational preferences, making this analog a compelling candidate for drug discovery programs. This guide will provide a comprehensive overview of its chemical structure, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
(2S)-4,4-Dimethyl-pyroglutamic acid, also known as (S)-4,4-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, is a non-proteinogenic alpha-amino acid derivative. Its core structure consists of a five-membered lactam (pyrrolidin-2-one) ring, with a carboxylic acid functional group at the C2 position and two methyl groups at the C4 position. The stereochemistry at the C2 position is (S), which is analogous to the natural L-amino acids.
Table 1: Physicochemical Properties of (2S)-4,4-Dimethyl-pyroglutamic Acid
| Property | Value | Source |
| CAS Number | 1217832-12-6 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | - |
| Molecular Weight | 157.17 g/mol | - |
| Appearance | White glassy solid | - |
| Storage Temperature | 2-8°C | - |
| Boiling Point | 385.3±35.0 °C (Predicted) | - |
| Density | 1.191±0.06 g/cm³ (Predicted) | - |
| pKa | 3.50±0.40 (Predicted) | - |
The presence of the gem-dimethyl group is expected to increase the lipophilicity of the molecule compared to the parent pyroglutamic acid, which may enhance its ability to cross cellular membranes, including the blood-brain barrier.
Synthesis of (2S)-4,4-Dimethyl-pyroglutamic Acid: A Strategic Approach
The most common approach involves the alkylation of a protected (2S)-pyroglutamic acid ester at the C4 position. The key to achieving the desired gem-dimethyl substitution lies in a two-step alkylation process.
Conceptual Synthetic Workflow
The proposed synthesis would likely proceed through the following key transformations:
Caption: Conceptual workflow for the synthesis of (2S)-4,4-Dimethyl-pyroglutamic Acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical representation based on established chemical principles for the synthesis of related compounds.
Step 1: Protection of (2S)-Pyroglutamic Acid
The initial step involves the protection of both the secondary amine and the carboxylic acid functional groups of (2S)-pyroglutamic acid. This is crucial to prevent side reactions during the subsequent alkylation steps. A common strategy is to use a tert-butyloxycarbonyl (Boc) group for the amine and to form a methyl or ethyl ester of the carboxylic acid.
Step 2: First Methylation at the C4 Position
The mono-methylation at the C4 position is achieved by generating a lithium enolate of the protected pyroglutamate ester using a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The enolate is then quenched with an electrophilic methyl source, typically methyl iodide.[2]
Step 3: Second Methylation to achieve Gem-Dimethylation
Following the successful mono-methylation, the process is repeated. A second equivalent of strong base is used to generate the enolate of the 4-methyl-pyroglutamate derivative, which is then reacted with another equivalent of methyl iodide to introduce the second methyl group at the C4 position. The thermodynamic favorability of the gem-dimethyl group, known as the Thorpe-Ingold effect or gem-dimethyl effect, can help drive this second alkylation to completion.[3]
Step 4: Deprotection
The final step involves the removal of the protecting groups to yield the desired (2S)-4,4-Dimethyl-pyroglutamic Acid. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed using a base such as lithium hydroxide, followed by acidic workup.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the methyl groups. Key expected signals include:
-
A multiplet for the C2-H proton.
-
A complex multiplet for the diastereotopic C3 protons.
-
Two singlets for the two diastereotopic C4-methyl groups.
-
A broad singlet for the N-H proton.
-
A broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide information about the carbon skeleton. Key expected signals include:
-
A signal for the C5 carbonyl carbon.
-
A signal for the C2 carbon.
-
A signal for the C4 carbon (quaternary).
-
A signal for the C3 carbon.
-
Two distinct signals for the two C4-methyl carbons.
-
A signal for the carboxylic acid carbonyl carbon.
Mass Spectrometry (Predicted)
The mass spectrum would confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 158.07. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the pyrrolidinone ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid.
-
An N-H stretch from the lactam.
-
Two C=O stretches (one for the carboxylic acid and one for the lactam).
-
C-H stretches from the alkyl groups.
Potential Applications in Drug Development and Research
The unique structural features of (2S)-4,4-Dimethyl-pyroglutamic Acid make it a promising scaffold for the development of novel therapeutics, particularly in the area of neuroscience.
Neuroprotective Agents
Pyroglutamic acid and its derivatives have been investigated for their neuroprotective properties.[4][5][6][7] The parent compound has shown potential in mitigating excitotoxicity, a key pathological process in neurodegenerative diseases, by modulating glutamate receptor activity.[8][9] It is hypothesized that pyroglutamic acid derivatives may act as antagonists at non-NMDA glutamate receptors. The introduction of the gem-dimethyl group in (2S)-4,4-Dimethyl-pyroglutamic Acid could enhance its neuroprotective efficacy by:
-
Increasing Blood-Brain Barrier Permeability: The enhanced lipophilicity may facilitate its entry into the central nervous system.
-
Modulating Receptor Binding Affinity: The steric bulk of the dimethyl group could influence the binding affinity and selectivity for specific glutamate receptor subtypes.[10][11]
-
Improving Metabolic Stability: The gem-dimethyl group can block potential sites of metabolism, leading to a longer half-life in vivo.[12]
Caption: Proposed mechanism of neuroprotection via non-NMDA receptor antagonism.
Chiral Building Block in Asymmetric Synthesis
Beyond its own potential biological activity, (2S)-4,4-Dimethyl-pyroglutamic Acid is a valuable chiral building block for the synthesis of more complex molecules. Its rigid structure and multiple functionalization points (the carboxylic acid, the lactam nitrogen, and potentially the C3 position) make it an ideal starting material for the stereoselective synthesis of:
-
Conformationally Constrained Peptidomimetics: Incorporating this moiety into peptide sequences can enforce specific secondary structures, which is a key strategy in designing potent and selective peptide-based drugs.
-
Novel Heterocyclic Scaffolds: The pyrrolidinone ring can be chemically modified to generate a diverse range of heterocyclic compounds with potential therapeutic applications.
Future Directions and Conclusion
(2S)-4,4-Dimethyl-pyroglutamic Acid holds considerable promise as both a potential therapeutic agent and a versatile synthetic intermediate. To fully realize its potential, further research is warranted in several key areas:
-
Development of a robust and scalable synthetic route: A detailed and optimized synthesis protocol is essential for making this compound readily accessible for further studies.
-
Comprehensive spectroscopic and structural characterization: Experimental determination of its NMR, MS, and IR spectra, as well as single-crystal X-ray diffraction analysis, would provide a definitive understanding of its structure and conformation.
-
In-depth biological evaluation: Systematic studies are needed to elucidate its specific biological targets, mechanism of action, and therapeutic potential, particularly in the context of neurodegenerative diseases. This should include binding assays with various glutamate receptor subtypes and in vivo studies in relevant animal models.
References
- Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (Source not further specified)
-
The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]
-
Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. [Link]
-
Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl- (S,E) -. Organic Syntheses. [Link]
-
Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [Link]
-
5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Semantic Scholar. [Link]
-
Synthesis of Fluorinated δ-lactams via Cycloisomerization of Gem-Difluoropropargyl Amides. National Institutes of Health. [Link]
- Process for synthesizing l-y-methylene glutamic acid and analogs.
-
Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]
-
Replica Mass Spectra of Pyroglutamic acid (2TMS). Golm Metabolome Database. [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]
-
Alkylation of the following compound with methyl iodide under two... Pearson. [Link]
-
Pyroglutamic acid, TMS derivative. NIST WebBook. [Link]
-
Synthesis of New γ-Lactams with gem-Difluorinated Side Chains. ResearchGate. [Link]
-
Pyroglutamic acid. Wikipedia. [Link]
- One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (Source not further specified)
-
Antioxidant and anti-inflammatory properties of derivatives 4a-l and reference compounds. ResearchGate. [Link]
-
L-Pyroglutamic acid. NIST WebBook. [Link]
-
(2S)-4,4-Dimethyl-pyroglutamic Acid [1217832-12-6]. Chemsigma. [Link]
-
(PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. National Institutes of Health. [Link]
-
(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid. PubChem. [Link]
-
In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function. National Institutes of Health. [Link]
-
Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. National Institutes of Health. [Link]
-
HISTOCHEMICAL ALKYLATION: A STUDY OF METHYL IODIDE AND ITS EFFECT ON TISSUES. PubMed. [Link]
-
Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. National Institutes of Health. [Link]
-
Anti-inflammatory and anti-excitoxic effects of diethyl oxopropanamide, an ethyl pyruvate bioisoster, exert robust neuroprotective effects in the postischemic brain. PubMed. [Link]
-
A Family of Glutamate Receptor Genes: Evidence for the Formation of Heteromultimeric Receptors with Distinct Channel Properties. National Institutes of Health. [Link]
-
Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. [Link]
-
Glutamate (ionotropic). National Institutes of Health. [Link]
-
Alkylation of substituted phenols in DMF by MeI using TMGN (bis. Sciforum. [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. National Institutes of Health. [Link]
-
Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors. National Institutes of Health. [Link]
Sources
- 1. chemsigma.com [chemsigma.com]
- 2. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-excitoxic effects of diethyl oxopropanamide, an ethyl pyruvate bioisoster, exert robust neuroprotective effects in the postischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotection by Drugs, Nutraceuticals and Physical Activity | MDPI [mdpi.com]
- 7. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Family of Glutamate Receptor Genes: Evidence for the Formation of Heteromultimeric Receptors with Distinct Channel Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate (ionotropic) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Binding Affinity Prediction for Metabotropic Glutamate Receptors Using Both Endpoint Free Energy Methods and A Machine Learning-Based Scoring Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homo- and hetero-dimeric subunit interactions set affinity and efficacy in metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
